Sebacoyl chloride

Catalog No.
S595605
CAS No.
111-19-3
M.F
C10H16Cl2O2
M. Wt
239.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sebacoyl chloride

CAS Number

111-19-3

Product Name

Sebacoyl chloride

IUPAC Name

decanedioyl dichloride

Molecular Formula

C10H16Cl2O2

Molecular Weight

239.14 g/mol

InChI

InChI=1S/C10H16Cl2O2/c11-9(13)7-5-3-1-2-4-6-8-10(12)14/h1-8H2

InChI Key

WMPOZLHMGVKUEJ-UHFFFAOYSA-N

SMILES

C(CCCCC(=O)Cl)CCCC(=O)Cl

Synonyms

sebacoyl chloride

Canonical SMILES

C(CCCCC(=O)Cl)CCCC(=O)Cl

Polymer Synthesis:

  • Nylon-6,10: Sebacoyl chloride reacts with hexamethylenediamine to form nylon-6,10, a type of polyamide used in various applications, including textiles, engineering plastics, and biomedical devices. [Source: National Center for Biotechnology Information, PubChem - Sebacoyl chloride, ]
  • Biodegradable Polymers: Sebacoyl chloride can be used to synthesize biodegradable polymers for drug delivery, tissue engineering, and other biomedical applications. These polymers degrade over time into harmless components, reducing their environmental impact. [Source: National Center for Biotechnology Information, PubChem - Sebacoyl chloride, ]

Drug Delivery Systems:

  • Microcapsules: Sebacoyl chloride can be used to create microcapsules, tiny spheres that encapsulate drugs or other substances. These microcapsules can be designed for controlled release of their contents, which can improve drug efficacy and reduce side effects. [Source: National Center for Biotechnology Information, PubChem - Sebacoyl chloride, ]

Material Science:

  • Functional Materials: Sebacoyl chloride can be used to modify the surface properties of materials, making them more functional for specific applications. For example, it can be used to create surfaces with improved adhesion, conductivity, or biocompatibility. [Source: ScienceDirect - Preparation and sorption studies of polyester microsphere copolymers containing β-cyclodextrin, ]

Sebacoyl chloride, also known as sebacoyl dichloride, is a diacyl chloride with the chemical formula (CH₂)₈(COCl)₂ []. It appears as a colorless oily liquid with a pungent odor []. Sebacoyl chloride is a key intermediate used in various scientific research applications, particularly in the synthesis of polymers and biomaterials [, ].


Molecular Structure Analysis

Sebacoyl chloride features a linear molecular structure with two acyl chloride groups (COCl) connected by a ten-carbon aliphatic chain (CH₂)₈ []. The presence of the two highly electronegative chlorine atoms (Cl) attached to the carbonyl carbons (C=O) creates a polar molecule. The long aliphatic chain contributes to the lipophilic character of the molecule, allowing it to interact with and integrate into nonpolar environments [].


Chemical Reactions Analysis

Synthesis

Sebacoyl chloride can be synthesized through the reaction of sebacic acid with thionyl chloride (SOCl₂) according to the following balanced equation []:

C₁₀H₁₈O₄ (sebacic acid) + 2SOCl₂ (thionyl chloride) → C₁₀H₁₆Cl₂O₂ (sebacoyl chloride) + 2SO₂ (sulfur dioxide) + 2HCl (hydrogen chloride)

Excess thionyl chloride is removed by distillation during the purification process [].

Other Relevant Reactions:

  • Acylation: Sebacoyl chloride readily reacts with alcohols, amines, and other nucleophiles to form amides, esters, and other derivatives. This property makes it a valuable building block for the synthesis of various polymers and bioconjugates [, ].

C₁₀H₁₆Cl₂O₂ (sebacoyl chloride) + R-OH (alcohol) → C₁₀H₁₆O₄ (diacyl) + 2HCl (hydrogen chloride) (where R is an alkyl group)

  • Hydrolysis: Sebacoyl chloride is susceptible to hydrolysis in the presence of water, releasing hydrogen chloride (HCl) and regenerating sebacic acid [].

C₁₀H₁₆Cl₂O₂ (sebacoyl chloride) + H₂O (water) → C₁₀H₁₈O₄ (sebacic acid) + 2HCl (hydrogen chloride)

Physical and Chemical Properties

  • Melting point: -2.5 °C []
  • Boiling point: 220 °C (decomposition) []
  • Density: 1.12 g/cm³ []
  • Solubility: Soluble in organic solvents like hydrocarbons and ethers [].
  • Stability: Corrosive and readily hydrolyzes in moist air [].

Mechanism of Action (Not Applicable)

Sebacoyl chloride is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Corrosivity: Contact with skin or eyes can cause severe irritation and burns [].
  • Toxicity: Inhalation or ingestion can be harmful [].
  • Flammability: May decompose upon heating, releasing toxic fumes [].
  • Reactivity: Reacts violently with water and alcohols, releasing hydrochloric acid fumes [].

Safety recommendations:

  • Wear personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling sebacoyl chloride.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry, and tightly sealed container.
  • Dispose of waste according to local regulations.
, primarily involving:

  • Hydrolysis: When exposed to water, it reacts to form sebacic acid and hydrogen chloride:
    C10H16Cl2O2+2H2OC10H18O4+2HCl\text{C}_{10}\text{H}_{16}\text{Cl}_2\text{O}_2+2\text{H}_2\text{O}\rightarrow \text{C}_{10}\text{H}_{18}\text{O}_4+2\text{HCl}
  • Polymerization: It can react with hexamethylenediamine to yield nylon-6,10 through an interfacial polycondensation reaction. This process involves the formation of amide bonds between the amine groups of hexamethylenediamine and the acyl chloride groups of sebacoyl chloride .

Sebacoyl chloride exhibits significant biological activity primarily through its role in polymer synthesis. It can interact with various biomolecules, leading to potential modifications or inactivation. The compound is known for its corrosive effects on cellular membranes, which can result in severe damage upon contact. It has been shown to affect biochemical pathways related to polymerization processes, particularly in the formation of polyamide microcapsules .

The synthesis of sebacoyl chloride typically involves the reaction of sebacic acid with thionyl chloride. The reaction can be represented as follows:

C10H18O4+2SOCl2C10H16Cl2O2+2SO2+2HCl\text{C}_{10}\text{H}_{18}\text{O}_4+2\text{SOCl}_2\rightarrow \text{C}_{10}\text{H}_{16}\text{Cl}_2\text{O}_2+2\text{SO}_2+2\text{HCl}

Residual thionyl chloride can be removed by distillation. In industrial applications, this synthesis is scaled up to optimize yield and purity through controlled reaction conditions .

Sebacoyl chloride is primarily utilized in:

  • Polymer Production: It is a key reagent in the synthesis of nylon-6,10 and other polyamides.
  • Chemical Reagent: Used in organic synthesis for various acylation reactions.
  • Microencapsulation: Involved in the formation of polyamide microcapsules for drug delivery systems and other applications .

Studies on sebacoyl chloride emphasize its interactions with nucleophilic groups in proteins and enzymes. These interactions can lead to covalent modifications that may alter biological functions. The compound's corrosive nature necessitates careful handling due to its potential to cause severe burns and respiratory irritation upon exposure .

Sebacoyl chloride shares structural similarities with other di-acyl chlorides but exhibits unique properties due to its longer carbon chain. Below are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Features
Adipoyl Chloride(CH2)4(COCl)2(\text{CH}_2)_4(\text{COCl})_2Shorter chain; more susceptible to hydrolysis
Suberoyl Chloride(CH2)6(COCl)2(\text{CH}_2)_6(\text{COCl})_2Intermediate chain length; similar applications
Terephthaloyl ChlorideC8_8H4_4Cl2_2O2_2Aromatic structure; used primarily in polyester synthesis

Sebacoyl chloride's longer carbon chain contributes to its reduced reactivity towards hydrolysis compared to shorter-chain counterparts, making it particularly useful in specific polymerization processes .

XLogP3

4.1

Melting Point

-2.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

111-19-3

Wikipedia

Decanedioyl dichloride

General Manufacturing Information

Decanedioyl dichloride: ACTIVE

Dates

Modify: 2023-08-15

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